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Compound Name:
2-(Chloromethyl)tetrahydro-2H-

pyran

Cat. No.: B095811 Get Quote

An In-Depth Technical Guide to the Reactivity of 2-(Chloromethyl)tetrahydro-2H-pyran as an

Electrophile

Abstract
2-(Chloromethyl)tetrahydro-2H-pyran is a versatile bifunctional molecule widely utilized in

organic synthesis.[1][2] Characterized by a stable tetrahydropyran ring and a reactive primary

alkyl chloride, it serves as a potent electrophile for the introduction of the

tetrahydropyranylmethyl (THPM) moiety. This guide provides a comprehensive analysis of its

electrophilic reactivity, focusing on the mechanistic underpinnings of its reactions with various

nucleophiles. We will explore its primary application in forming THPM ethers, thioethers, and

amines, which are valuable intermediates in the synthesis of complex molecules and active

pharmaceutical ingredients. Detailed experimental protocols, mechanistic diagrams, and a

discussion of the strategic advantages of using this reagent in drug development and materials

science are presented for researchers, scientists, and process chemists.

Introduction: A Profile of a Versatile Synthetic
Building Block
In the landscape of modern organic synthesis, the strategic introduction of specific structural

motifs is paramount. 2-(Chloromethyl)tetrahydro-2H-pyran (CAS 18420-41-2) has emerged

as a key electrophilic building block for this purpose.[3] Its structure combines a chemically
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robust, saturated heterocyclic tetrahydropyran (THP) ring with a reactive chloromethyl group.

This unique combination allows for its participation in a variety of nucleophilic substitution

reactions, making it an invaluable tool for synthetic chemists.[1]

The primary utility of this reagent lies in its ability to introduce the tetrahydropyranylmethyl

(THPM) group. While structurally related to the well-known tetrahydropyranyl (THP) protecting

group for alcohols (formed from dihydropyran), the THPM group is an ether, not an acetal.[4][5]

This distinction is critical, as it imparts a different stability profile, particularly a greater

resistance to acidic conditions that would readily cleave a standard THP acetal. This enhanced

stability makes the THPM group a strategic choice for protecting alcohols, thiols, and amines in

multi-step synthetic sequences where acidic reagents are employed. Furthermore, the

tetrahydropyran ring itself is a common scaffold in numerous biologically active compounds and

approved drugs, making this reagent a valuable precursor in medicinal chemistry and drug

discovery programs.[6][7]

Physicochemical Properties
A clear understanding of a reagent's physical properties is essential for its safe and effective

use in the laboratory.

Property Value Reference(s)

CAS Number 18420-41-2 [8]

Molecular Formula C₆H₁₁ClO [1][3]

Molecular Weight 134.60 g/mol [3]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 53-54 °C at 12 mmHg

Density 1.075 g/mL at 25 °C [3]

Refractive Index n20/D 1.462

Flash Point 55 °C (131 °F) - closed cup

Core Electrophilic Reactivity: The SN2 Mechanism
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The reactivity of 2-(chloromethyl)tetrahydro-2H-pyran is dominated by the electrophilic

nature of the chloromethyl carbon. The chlorine atom, being highly electronegative, polarizes

the C-Cl bond, creating a partial positive charge (δ+) on the carbon and making it susceptible

to attack by electron-rich species (nucleophiles).

The reaction almost exclusively proceeds via a bimolecular nucleophilic substitution (Sₙ2)

mechanism.[9] This is a single, concerted step where the nucleophile attacks the electrophilic

carbon at the same time as the chloride leaving group departs.[10][11]

Key Mechanistic Features:

Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of

both the electrophile (2-(chloromethyl)tetrahydro-2H-pyran) and the nucleophile.[9]

Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving

group (chloride).[11] This trajectory is favored as it allows for optimal orbital overlap between

the nucleophile's HOMO and the C-Cl σ* antibonding orbital.

Steric Hindrance: As a primary alkyl halide, the electrophilic carbon is relatively unhindered,

allowing easy access for the nucleophile and strongly favoring the Sₙ2 pathway over the Sₙ1

pathway, which would require the formation of a highly unstable primary carbocation.[10][12]

Caption: General Sₙ2 mechanism for the reaction of a nucleophile with 2-
(chloromethyl)tetrahydro-2H-pyran.

Reactions with Common Nucleophiles
The versatility of 2-(chloromethyl)tetrahydro-2H-pyran is demonstrated by its efficient

reaction with a wide range of O-, S-, and N-nucleophiles.

O-Nucleophiles: Formation of THPM Ethers
The most prominent application of this reagent is the protection of alcohols and phenols via the

formation of stable tetrahydropyranylmethyl (THPM) ethers. This transformation is typically

carried out under basic conditions to deprotonate the hydroxyl group, generating a more potent

alkoxide or phenoxide nucleophile.
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Causality Behind Experimental Choices:

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred for

alcohols. NaH irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas,

driving the reaction forward without competing as a nucleophile itself. For phenols, which are

more acidic, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.[13]

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran

(THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while not solvating

the alkoxide nucleophile, thus enhancing its reactivity.

Typical Reaction Conditions

Nucleophile Base Solvent Temperature Typical Yield

Primary Alcohol NaH THF or DMF 0 °C to RT >90%

Secondary

Alcohol
NaH DMF RT to 50 °C 80-95%

Phenol K₂CO₃, Cs₂CO₃ DMF, Acetone RT to 80 °C >90%

Experimental Protocol: THPM Protection of Benzyl Alcohol

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add

anhydrous tetrahydrofuran (THF, 0.5 M).

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 equivalents) portion-wise.

Alcohol Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise via syringe. Allow the

mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should be

observed.

Electrophile Addition: Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1 equivalents)

dropwise.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is

consumed (typically 2-4 hours).

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium

chloride (NH₄Cl) solution at 0 °C.

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the pure THPM-protected benzyl alcohol.
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1. Preparation & Deprotonation

2. Alkylation Reaction

3. Workup & Purification

Add NaH to anhydrous THF
under N2 at 0 °C

Slowly add Alcohol (1.0 eq)

Stir for 30 min at 0 °C

Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq)

Formed Alkoxide

Warm to Room Temperature

Monitor by TLC (2-4 h)

Quench with aq. NH4Cl at 0 °C

Reaction Complete

Extract with Ethyl Acetate

Dry, Concentrate

Purify via Flash Chromatography

end

Pure THPM Ether
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Caption: Experimental workflow for the THPM protection of an alcohol.
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S-Nucleophiles and N-Nucleophiles
The reaction proceeds efficiently with soft nucleophiles like thiols and amines, following the

same Sₙ2 pathway.

Thiols (S-Nucleophiles): Thiols are generally more nucleophilic than their corresponding

alcohols. The formation of a thiolate with a base like K₂CO₃ or even a weaker organic base

like triethylamine (TEA) is often sufficient to drive the reaction to completion, yielding stable

THPM thioethers.

Amines (N-Nucleophiles): Primary and secondary amines can act as nucleophiles directly.

The reaction often requires slightly elevated temperatures and may need a non-nucleophilic

auxiliary base (like diisopropylethylamine, DIPEA) to scavenge the HCl produced during the

reaction, preventing the protonation and deactivation of the starting amine.

Applications in Drug Development and Synthesis
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in

numerous natural products and synthetic drugs. Its inclusion can improve pharmacokinetic

properties such as solubility and metabolic stability.

As a Key Intermediate: 2-(Chloromethyl)tetrahydro-2H-pyran serves as a precursor for

installing this valuable ring system. For instance, it has been used in the synthesis of

selective CB2 receptor agonists for treating inflammatory pain, where the tetrahydropyran-4-

ylmethyl group is a key structural feature.[6]

As a Protecting Group: The THPM group offers a distinct advantage over the more common

THP (acetal) group due to its enhanced stability towards acid.[5][12] This allows for selective

deprotection of other acid-labile groups (e.g., Boc, trityl) while the THPM-protected alcohol

remains intact. Cleavage of the robust THPM ether typically requires harsher conditions,

such as strong Lewis acids (e.g., BBr₃) or strong protonic acids (HBr, HI), providing an

orthogonal protection strategy.[12][14][15]
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Caption: The protection and deprotection cycle using the THPM group.

Safety and Handling
2-(Chloromethyl)tetrahydro-2H-pyran is a flammable liquid and a chlorinated organic

compound. It should be handled in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with all

alkylating agents, it should be treated as potentially harmful and care should be taken to avoid

inhalation, ingestion, and skin contact.

Conclusion
2-(Chloromethyl)tetrahydro-2H-pyran is a highly effective electrophile for the Sₙ2-mediated

installation of the tetrahydropyranylmethyl (THPM) group onto a variety of nucleophiles. Its

primary utility as a reagent for protecting alcohols offers a robust alternative to traditional

acetal-based protecting groups, providing enhanced stability under acidic conditions. This

feature, combined with the prevalence of the tetrahydropyran scaffold in bioactive molecules,
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cements its role as a valuable and strategic tool for chemists in academic research, drug

discovery, and process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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